molecular formula C5H14ClNO3 B2853984 Piperidin-4-one hydrochloride hydrate CAS No. 320589-77-3

Piperidin-4-one hydrochloride hydrate

Cat. No. B2853984
M. Wt: 171.62
InChI Key: GKVBMCPMWNJNRV-UHFFFAOYSA-N
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Description

Piperidin-4-one hydrochloride hydrate is a compound with the CAS Number 40064-34-4 . It has a molecular weight of 153.61 and is a solid at room temperature . It is also known as Piperidine-4,4-diol hydrochloride .


Molecular Structure Analysis

The IUPAC name for Piperidin-4-one hydrochloride hydrate is 4-piperidinone hydrochloride hydrate . The InChI code is 1S/C5H9NO.ClH.H2O/c7-5-1-3-6-4-2-5;;/h6H,1-4H2;1H;1H2 .


Chemical Reactions Analysis

Piperidin-4-one hydrochloride hydrate is a starting material in the synthesis of fentanyl (hydrochloride) with phenethylbromide . The antibacterial activity of all the synthesized compounds are good enough in comparison to ampicillin while the antifungal activity of thiosemicarbazone derivatives of piperidin-4-one are very high from piperidine-4-one .


Physical And Chemical Properties Analysis

Piperidin-4-one hydrochloride hydrate is a solid at room temperature . It has a boiling point of 94-96 degrees Celsius . The compound should be stored at 2-8 degrees Celsius .

Scientific Research Applications

  • Crystal and Molecular Structure Analysis : 4-Piperidinecarboxylic acid hydrochloride has been characterized using single crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum, revealing its orthorhombic crystal structure and protonated piperidine ring adopting a chair conformation. This study contributes to the understanding of the molecular and crystal structure of piperidine derivatives (Szafran, Komasa, & Bartoszak-Adamska, 2007).

  • Synthesis of Derivatives : Piperidin-4-one hydrochloride has been used as a raw material for synthesizing other chemical compounds, such as 4-chloropiperidine hydrochloride, demonstrating its utility as a precursor in chemical synthesis (Zhang, 2010).

  • Ultrasound-promoted Synthesis : Novel bipodal and tripodalpiperidin-4-ones were synthesized using 4-piperidone hydrochloride monohydrate, showcasing the compound's role in facilitating advanced chemical synthesis techniques (Rajesh, Reddy, & Vijayakumar, 2012).

  • Fluorescent Sensors : Piperidin-4-one hydrochloride derivatives have been used in the design of water-soluble fluorescent probes for detecting metal ions in aqueous solutions, indicating its applications in the development of sensitive and selective optical signaling materials (Wang et al., 2014).

  • Synthesis of Cytotoxic Compounds : Research has explored the synthesis of N,N′-Bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides using 1-aryl-3-(piperidine-1-yl)-1-propanone hydrochlorides, highlighting potential applications in medicinal chemistry and drug development (Kucukoglu et al., 2014).

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P271, and P280 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Piperidin-4-one hydrochloride hydrate has been used in the generation of compound libraries based on sub-reactions of an Ugi multicomponent reaction . This indicates potential future directions in the field of drug discovery and development.

properties

IUPAC Name

piperidin-4-one;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.ClH.H2O/c7-5-1-3-6-4-2-5;;/h6H,1-4H2;1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWRTZOXMUOJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=O.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80960517
Record name Piperidin-4-one--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80960517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidin-4-one hydrochloride hydrate

CAS RN

40064-34-4
Record name Piperonylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040064344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidin-4-one--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80960517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
10
Citations
H Gstach, P Seil - Synthesis, 1990 - thieme-connect.com
… First, 2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3one (2e’) is prepared according to the procedure for 2f described above (Method A), starting from piperidin-4-one hydrochloride hydrate …
Number of citations: 12 www.thieme-connect.com
K Yamamoto, H Toguchi, M Kuriyama… - The Journal of …, 2021 - ACS Publications
… To a mixture of piperidin-4-one hydrochloride hydrate (768 mg, 5.0 mmol) and potassium carbonate (1.38 g, 10 mmol) in THF/H 2 O (7:3, 10 mL) was added methyl chloroformate (567 …
Number of citations: 13 pubs.acs.org
V Rose - 2021 - summit.sfu.ca
Readily available, achiral acetaldehyde derivatives and ketones are easily converted into chlorohydrin building blocks enantio- and diastereoselectively via a one-pot, proline-catalyzed …
Number of citations: 0 summit.sfu.ca
K Litwin - 2021 - search.proquest.com
… Synthesis of BPK29 began with a Boc protection of the commercially available piperidin-4-one hydrochloride hydrate.Stirring the starting material with NaHCO3 and Boc2O overnight …
Number of citations: 0 search.proquest.com
AS Vincek, J Patel, A Jaganathan, A Green… - Molecules, 2018 - mdpi.com
… Method C, conducted in solution, used HCl in acetic acid with piperidin-4-one hydrochloride hydrate and aldehyde. Overall the two-prong approach provided diverse, crystalline …
Number of citations: 12 www.mdpi.com
J Patel, M Mezei, MM Zhou, M Ohlmeyer… - …, 2018 - search.ebscohost.com
… Method C, conducted in solution, used HCl in acetic acid with piperidin-4-one hydrochloride hydrate and aldehyde. Overall the two-prong approach provided diverse, crystalline …
Number of citations: 0 search.ebscohost.com
D Adams - scholarlypublications …
… After the solution became homogenous piperidin-4-one hydrochloride hydrate (0.50 g, 3.3 mmol) was added. The mixture was left to stir for 215 h at room temperature. The reaction was …
W Wang, L Zhang, L Morlock, NS Williams… - Journal of medicinal …, 2019 - ACS Publications
Despite advances in targeted anticancer therapies, there are still no small-molecule-based therapies available that specifically target colorectal cancer (CRC) development and …
Number of citations: 15 pubs.acs.org
V Kantae - Science, 2017 - scholarlypublications …
… the solution became homogenous piperidin-4-one hydrochloride hydrate (0.50 g, 3.26 mmol) was added. The mixture was left to stir for 215 h at room temperature. The reaction was …
A Gilbert, P Langowski, JF Paquin - Tetrahedron, 2021 - Elsevier
… Piperidin-4-one hydrochloride hydrate (40.0 mg, 0.26 mmol), K 2 CO 3 (71.9 mg, 0.52 mmol, 2 equiv.), 2-(pentafluoro-λ 6 -sulfanyl)ethyl trifluoromethane sulfonate 3 (118.8 mg, 0.39 …
Number of citations: 6 www.sciencedirect.com

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